![molecular formula C9H10F3N B1356757 3,3,3-Trifluoro-1-phenylpropan-1-amine CAS No. 942996-06-7](/img/structure/B1356757.png)
3,3,3-Trifluoro-1-phenylpropan-1-amine
Overview
Description
3,3,3-Trifluoro-1-phenylpropan-1-amine is an organic compound with the molecular formula C9H10F3N and a molecular weight of 189.18 . It is used for research and development purposes .
Molecular Structure Analysis
The InChI code for 3,3,3-Trifluoro-1-phenylpropan-1-amine is 1S/C9H10F3N/c10-9(11,12)6-8(13)7-4-2-1-3-5-7/h1-5,8H,6,13H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
3,3,3-Trifluoro-1-phenylpropan-1-amine is a liquid at room temperature .Scientific Research Applications
1. Stereoselective Conjugate Addition
Research by Turconi et al. (2006) explored the Michael-like addition of nitrogen nucleophiles to 3,3,3-trifluoro-1-nitropropene for accessing 1,2-diamines incorporating perfluorinated groups. This study achieved complete diastereoselectivity with 4-phenylthiazolidine-2-thione, highlighting its significance in stereoselective synthesis (Turconi, Lebeau, Paris, & Mioskowski, 2006).
2. Isotope Effects in Enzymatic Reactions
Abdel-Monem (1975) investigated the N-demethylation of 1-(N-methyl-N-trideuteriomethylamino)-3-phenylpropane by rodent liver homogenates, demonstrating the presence of a kinetic primary isotope effect in the enzymatic N-demethylation of tertiary amines. This study provides insights into the biochemical processes involving similar compounds (Abdel-Monem, 1975).
3. Building Blocks in Organic Synthesis
Iwata et al. (1993) showed that carbanion nucleophiles added to 3,3,3-trifluoro-1-nitropropene proceed regiospecifically, resulting in various adducts used in the synthesis of 3-(trifluoromethyl)pyrrole derivatives. This research underlines the compound's utility in organic synthesis, particularly in producing fluorine-containing building blocks (Iwata, Ishiguro, Utsugi, Mitsuhashi, & Tanaka, 1993).
4. Antagonists in Neuropharmacology
Research by Abbenante, Hughes, and Prager (1994) synthesized analogs of 3-nitro-2-phenylpropan-1-amine, revealing their potential as specific agonists of GABA and GABAB receptors. These findings are pivotal for understanding the neuropharmacological applications of such compounds (Abbenante, Hughes, & Prager, 1994).
5. Complexation Properties in Chemistry
Korotaev et al. (2005) synthesized 3,3,3-Trifluoro-N′-(3-trifluoromethylphenyl)-1,2-propanediamine and studied its protolytic and complexation properties with transition metals. This research contributes to the understanding of metal-ligand interactions involving fluorinated compounds (Korotaev, Skorik, Barkov, Kodess, & Zapevalov, 2005).
6. Conformational Analysis
Ichikawa, Ono, and Mikata (2015) analyzed the conformations of crystalline 3,3,3-trifluoro-2-methoxy-2-phenylpropanamide derivatives. Their findings provide significant insights into the structural characteristics of similar trifluoromethylated compounds (Ichikawa, Ono, & Mikata, 2015).
7. Application in Amide Synthesis
Mantani et al. (1999) developed a method for synthesizing α-(trifluoromethyl)-α,β-unsaturated amides via a Lewis acid-catalyzed reaction with 3,3,3-Trifluoro-1-propynylamine. This process is crucial for producing important amide derivatives (Mantani, Shiomi, Ishihara, & Yamanaka, 1999).
8. Analytical Chemistry Applications
Jastrzębska et al. (2018) used a derivative of trifluoromethylphenyl isothiocyanate, related to 3,3,3-Trifluoro-1-phenylpropan-1-amine, for the determination of biogenic amines in beverages. This represents an important application in food chemistry and analytical methods (Jastrzębska, Piasta, Krzemiński, & Szłyk, 2018).
9. Methodology in Organic Synthesis
Yamanaka et al. (1998) presented a synthesis method for N,N-Dialkyl-3,3,3-trifluoropropanamides, further demonstrating the compound's versatility in organic synthesis (Yamanaka, Mantani, Shiomi, & Ishihara, 1998).
Safety and Hazards
properties
IUPAC Name |
3,3,3-trifluoro-1-phenylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c10-9(11,12)6-8(13)7-4-2-1-3-5-7/h1-5,8H,6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXXAXKUJGFVHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591510 | |
Record name | 3,3,3-Trifluoro-1-phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
942996-06-7 | |
Record name | α-(2,2,2-Trifluoroethyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942996-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3,3-Trifluoro-1-phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,3-trifluoro-1-phenylpropan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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